3-[5,6-dichloro-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
The compound “3-[5,6-dichloro-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” has a molecular formula of C20H15Cl2N3O . It is a versatile material with various applications in scientific research. Its unique structure allows for potential use in drug discovery, catalysis, and material synthesis.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C20H15Cl2N3O . The average mass is 384.259 Da and the monoisotopic mass is 383.059204 Da . For a detailed structural analysis, it would be necessary to refer to a dedicated chemical structure database or software.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, average mass, and monoisotopic mass . Additional properties like boiling point, melting point, and density can be found in specialized chemical databases .Scientific Research Applications
Catalytic Activity in Chemical Synthesis
Research has explored the synthesis and catalytic activity of related benzimidazolium salts and their complexes in carbon–carbon bond-forming reactions. These studies highlight the efficiency of these compounds in facilitating the formation of biaryl compounds, demonstrating their potential utility in organic synthesis and pharmaceutical chemistry (Akkoç et al., 2016).
Synthesis of Novel Compounds
The compound has been implicated in the synthesis of various novel compounds, including the creation of multidentate N-heterocyclic biscarbenes and their complexes, which exhibit unique structural and chemical properties (Caballero et al., 2001). Another study focused on the synthesis and characterization of fluorinated polybenzoxazoles, indicating the compound's relevance in developing materials with specific applications, such as gas separation membranes (Joseph et al., 1994).
Biological Activity
There has been interest in synthesizing novel benzothiazole pyrimidine derivatives, including related compounds, for their antibacterial and antifungal activities. This research demonstrates the potential of these compounds in contributing to the development of new antimicrobial agents (Maddila et al., 2016).
Transition-Metal-Free Synthesis
Innovative approaches have been researched for the synthesis of benzo[4,5]imidazo[1,2-a]pyridines and 2-pyridones from ynones, without the use of transition metals. This methodology underscores the importance of eco-friendly and efficient synthesis routes in organic chemistry (Teng et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-[5,6-dichloro-1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-12-4-6-13(7-5-12)11-25-18-10-16(22)15(21)9-17(18)24-19(25)14-3-2-8-23-20(14)26/h2-10H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLMUXXZENFBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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